molecular formula C21H25N3O3S B386354 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 305373-53-9

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B386354
CAS RN: 305373-53-9
M. Wt: 399.5g/mol
InChI Key: JMAXUBOFFXAAPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An inter-molecular C-H⋯O hydrogen bond connects the dimers to each other .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.507, a density of 1.3±0.1 g/cm3, and a boiling point of 512.5±60.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Amines play a crucial role in organic chemistry, and N-heterocyclic amines are particularly valuable due to their significance in drug discovery, organic synthesis, and the preparation of bioactive compounds . Our focus here is on this intriguing compound, which combines a pyrazole ring with a sulfonamide group.

Structure: The compound’s chemical structure consists of several components:

Conclusion

This compound’s multifaceted structure opens up exciting avenues for research across various fields. Its synthesis, characterization, and applications continue to captivate chemists and scientists worldwide . 🌟

properties

IUPAC Name

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-19(20(25)24(23(15)5)17-9-7-6-8-10-17)22-28(26,27)18-13-11-16(12-14-18)21(2,3)4/h6-14,22H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAXUBOFFXAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

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